

# 2-(3-Bromophenyl)succinic acid spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-(3-Bromophenyl)succinic acid

Cat. No.: B151755

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An In-depth Technical Guide to the Spectral Analysis of **2-(3-Bromophenyl)succinic Acid**

## Introduction

**2-(3-Bromophenyl)succinic acid** is a dicarboxylic acid derivative with significant applications in organic synthesis and pharmaceutical development.<sup>[1][2]</sup> Its role as a versatile intermediate necessitates unambiguous structural characterization, for which spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This guide provides a detailed exploration of the expected spectral data for **2-(3-bromophenyl)succinic acid**, offering insights into data acquisition, interpretation, and the underlying scientific principles for researchers and professionals in drug development.

While a comprehensive public database of experimental spectra for this specific molecule is not readily available, this guide will present a detailed projection of its spectral characteristics. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related compounds.

## Molecular Structure and Spectroscopic Overview

The structure of **2-(3-bromophenyl)succinic acid**, with its combination of an aromatic ring, a bromine substituent, and a succinic acid moiety, gives rise to a unique spectral fingerprint. Understanding the contribution of each part of the molecule is key to interpreting its spectra.

Caption: Molecular structure of **2-(3-bromophenyl)succinic acid**.

# I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(3-bromophenyl)succinic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information about the aromatic and aliphatic protons and carbons.

## $^1\text{H}$ NMR Spectroscopy

Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.5	br s	2H	-COOH
~7.6	t	1H	Ar-H
~7.5	d	1H	Ar-H
~7.3	t	1H	Ar-H
~7.2	d	1H	Ar-H
~4.0	t	1H	CH
~2.8	dd	1H	CH <sub>2</sub>
~2.6	dd	1H	CH <sub>2</sub>

Interpretation:

- Carboxylic Acid Protons (-COOH): A broad singlet is expected at a downfield chemical shift (~12.5 ppm) due to the acidic nature of these protons. The broadness is a result of hydrogen bonding and chemical exchange.
- Aromatic Protons (Ar-H): The 3-bromophenyl group will exhibit a complex splitting pattern in the aromatic region (~7.2-7.6 ppm). The bromine atom's electron-withdrawing nature and its meta position will influence the chemical shifts of the four aromatic protons.
- Aliphatic Protons (CH and CH<sub>2</sub>): The methine proton (CH) adjacent to the aromatic ring is expected to appear as a triplet around 4.0 ppm. The diastereotopic methylene protons (CH<sub>2</sub>)

of the succinic acid backbone will likely appear as a pair of doublets of doublets (dd) between 2.6 and 2.8 ppm, due to coupling with the methine proton.

#### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(3-bromophenyl)succinic acid** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.
- Data Acquisition:
  - Tune and shim the spectrometer to optimize magnetic field homogeneity.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set a spectral width of approximately 16 ppm.
  - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
  - Process the data using Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

## $^{13}\text{C}$ NMR Spectroscopy

Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~174	-COOH
~172	-COOH
~142	Ar-C
~131	Ar-CH
~130	Ar-CH
~128	Ar-CH
~122	Ar-C-Br
~121	Ar-CH
~45	CH
~35	CH <sub>2</sub>

#### Interpretation:

- Carbonyl Carbons (-COOH): Two distinct signals are expected in the downfield region (172-174 ppm) for the two carboxylic acid carbons.
- Aromatic Carbons (Ar-C): Six signals are anticipated in the aromatic region (121-142 ppm). The carbon attached to the bromine (C-Br) will be shifted to a higher field compared to the other substituted carbon due to the heavy atom effect.
- Aliphatic Carbons (CH and CH<sub>2</sub>): The methine carbon (CH) is expected around 45 ppm, while the methylene carbon (CH<sub>2</sub>) should appear further upfield at approximately 35 ppm.

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR.
- Instrumentation: A 400 or 500 MHz NMR spectrometer equipped with a broadband probe.
- Data Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Set a spectral width of approximately 240 ppm.
- A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the data similarly to the  $^1\text{H}$  spectrum and reference it to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).

Caption: Generalized workflow for NMR analysis.

## II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (Solid State, KBr pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid)
3100-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium-Weak	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Carboxylic acid)
~900	Broad	O-H bend (Carboxylic acid dimer)
~780	Strong	C-H bend (Aromatic, meta-substitution)
~550	Medium	C-Br stretch

### Interpretation:

- The most prominent feature will be a very broad O-H stretching band from  $3300\text{-}2500\text{ cm}^{-1}$  and a strong C=O stretching absorption around  $1700\text{ cm}^{-1}$ , characteristic of a carboxylic acid dimer.[3][4]
- Aromatic C-H stretches will appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches will be just below  $3000\text{ cm}^{-1}$ .
- The C-Br stretch is expected in the fingerprint region, around  $550\text{ cm}^{-1}$ .

### Experimental Protocol: IR Spectroscopy (KBr Pellet)

- Sample Preparation:
  - Grind a small amount (1-2 mg) of **2-(3-bromophenyl)succinic acid** with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Obtain a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ .

## III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

### Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
288/290	Moderate	$[M]^+$ (Molecular ion)
271/273	Low	$[M-OH]^+$
243/245	Low	$[M-COOH]^+$
183/185	High	$[C_7H_6Br]^+$
155/157	Moderate	$[C_6H_4Br]^+$
117	Moderate	$[C_4H_5O_4]^+$ (Succinic acid fragment)

#### Interpretation:

- Molecular Ion Peak: A characteristic pair of peaks at m/z 288 and 290 with an approximate 1:1 intensity ratio will be observed for the molecular ion  $[M]^+$ , due to the natural isotopic abundance of bromine ( $^{79}Br$  and  $^{81}Br$ ).
- Fragmentation Pattern:
  - Loss of a hydroxyl radical (-OH) would give fragments at m/z 271/273.
  - Loss of a carboxyl group (-COOH) would result in fragments at m/z 243/245.
  - The base peak is likely to correspond to the stable bromotropylium ion at m/z 183/185.
  - A fragment corresponding to the bromophenyl cation at m/z 155/157 is also expected.

#### Experimental Protocol: Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a quadrupole or time-of-flight (TOF) mass analyzer.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.



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Caption: Simplified workflow for mass spectrometry.

## Conclusion

The comprehensive spectral analysis of **2-(3-bromophenyl)succinic acid** through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, facilitating confident structural assignment and purity assessment.

## References

- ResearchGate. FTIR spectrum of succinic acid crystal. [Link]
- ResearchGate. FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF. [Link]

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## Sources

- 1. [jk-sci.com](http://jk-sci.com) [jk-sci.com]
- 2. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]

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